Synthetic Yield: 4-Step Preparation of a Chiral Lewis Acid Catalyst from TFE-β-Sultone
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide was utilized as the starting material for the preparation of the novel Lewis acid catalyst, Zn(ODf)2, in a four-step synthetic sequence [1]. This multi-step route achieved an overall yield of 56% from the sultone precursor to the final catalyst [1]. The resulting catalyst was then successfully applied to the highly enantioselective alkynylation of aldehydes, yielding propargylic alcohols with up to 99% enantiomeric excess (ee) [1].
| Evidence Dimension | Synthetic yield from TFE-β-sultone to active catalyst |
|---|---|
| Target Compound Data | 56% overall yield in a 4-step reaction sequence |
| Comparator Or Baseline | Not applicable; the utility of TFE-β-sultone as a precursor to a specific, highly effective chiral catalyst is the focus. This data point establishes a baseline for efficiency. |
| Quantified Difference | N/A |
| Conditions | Multi-step organic synthesis; application in asymmetric catalysis with up to 99% ee. |
Why This Matters
This quantifies the synthetic utility of the compound as a building block, providing a concrete yield benchmark for chemists designing pathways to novel catalysts and ligands.
- [1] Chen, Z., Jiang, B., & Tang, X. (2002). Zn(ODf)2: preparation and application in asymmetric alkynylation of aldehydes. Chemical Communications, (18), 2098–2099. View Source
